Shulun Jiang,
Jian Yang,
Di-An Fang
PMID: 32538278
DOI:
10.1152/physiolgenomics.00022.2020
Abstract
Contamination with polycyclic aromatic hydrocarbons (PAHs) causes noticeable ecological problems in aquatic ecosystems. 9,10-Phenanthrenequione (9,10-PQ) is an oxidized PAH and is highly toxic to aquatic animals. However, the effects of 9,10-PQ on the molecular metabolism of fish remain largely unknown. In this study,
juveniles were acutely exposed to 44.30 µg/L 9,10-PQ for 3 days. The transcriptome profile changes in their livers were compared between the 9,10-PQ treatment group and the control using
as the reference genome. The results identified 22,414 genes in our transcriptome. Among them, 767 genes were differentially expressed after exposure to 9,10-PQ, which enriched 16 KEGG pathways. Among them, the glycolysis, phagosome, and FOXO signaling pathways were significantly activated in 9,10-PQ treatment compared with the control. These data indicate that 9,10-PQ increased the glycolysis capacity to produce more energy for resistance and harmed immune function. Moreover, several genes related to tumorigenesis were significantly upregulated in response to 9,10-PQ, displaying the carcinogenic toxicity of 9,10-PQ to
. Genes in steroid biosynthesis pathways were downregulated in the 9,10-PQ treatment group, suggesting interference with the endocrine system. Overall, these findings provide information to help evaluate the environmental risks that oxygenated-PAHs present to
.
Maha M Abdelrahman,
Raghda A Emam,
Nouruddin W Ali,
Eglal A Abdelaleem
PMID: 33126138
DOI:
10.1016/j.saa.2020.119078
Abstract
The aim of this work is to develop and validate a simple, rapid, highly sensitive and selective spectrofluorometric method for determination of Metformin HCl (MFH) and Glibenclamide (GLB) in their binary mixture without prior separation. The proposed method based on measuring the native fluorescence intensity of GLB at λ
= 348 nm, after excitation at λ
= 226 nm and measuring the fluorescence intensity of the fluorescent product produced from the derivatization of MFH using 9,10-phenanthraquinone in alkaline media at λ
= 416 nm after excitation at λ
= 240 nm. The proposed spectrofluorometric method allowed sensitive determination of the studied drugs with a limit of quantitation of 0.04 and 0.01 μg mL
for MFH and GLB, respectively, providing greater sensitivity than the reported one. Validation of the proposed method was carried out according to ICH guidelines with respect to linearity, accuracy, precision, and selectivity. The developed method was successfully applied for the determination of MFH and GLB in laboratory prepared mixtures and pharmaceutical formulation and the results obtained were statistically compared to those of the reported HPLC method with no significant difference between them.
Nho Cong Luong,
Yumi Abiko,
Takahiro Shibata,
Koji Uchida,
Eiji Warabi,
Midori Suzuki,
Takuya Noguchi,
Atsushi Matsuzawa,
Yoshito Kumagai
PMID: 33268681
DOI:
10.2131/jts.45.807
Abstract
[Page 358, Figure 5C] The label of Western blot data in Figure 5C in the paper was erroneously placed.
Shulun Jiang,
Jian Yang,
Di-An Fang
PMID: 32308113
DOI:
10.1080/10934529.2020.1744998
Abstract
Polycyclic aromatic hydrocarbons (PAHs) are typical pollutants and may be alkylated and oxygenated to form alkyl-PAHs and oxygenated-PAHs (oxy-PAHs), respectively.
is an important anadromous fish species and displays a high risk of being exposed to PAHs-contaminated areas. In the present study, the effects of acute exposure to 44.29 µg L
9,10-phenanthrenequione (9,10-PQ), retene and phenanthrene (Phe) on
liver histology, antioxidant enzymes and immune indices were compared. After exposure to these three compounds, histological sections showed damages of hepatocyte, and the activities of alanine and aspartate aminotransferase increased in plasma, indicating direct hepatic toxicity. Hepatic malondialdehyde (MDA) content increased, but superoxide dismutase (SOD) and catalase (CAT) activities decreased in response to treatments with Phe, retene and 9,10-PQ. These results revealed peroxidative effects on
hepatocytes. In addition, total immunoglobulin content and lysozyme activity in plasma increased in treatments with Phe, retene and 9,10-PQ, which might be resulted from the damaged liver cells and the subsequently hepatic inflammation. Besides, the changes were more severe in treatment with 9,10-PQ than those with Phe and retene, demonstrating higher toxicity of 9,10-PQ than the other two compounds. Overall, the present study posed a high environmental risk of PAH derivatives to aquatic ecosystems.
Nho Cong Luong,
Yumi Abiko,
Takahiro Shibata,
Koji Uchida,
Eiji Warabi,
Midori Suzuki,
Takuya Noguchi,
Atsushi Matsuzawa,
Yoshito Kumagai
PMID: 32493877
DOI:
10.2131/jts.45.349
Abstract
9,10-Phenanthrenequinone (9,10-PQ) is a polycyclic aromatic hydrocarbon quinone contaminated in diesel exhaust particles and particulate matter 2.5. It is an efficient electron acceptor that induces redox cycling with electron donors, resulting in excessive reactive oxygen species and oxidized protein production in cells. The current study examined whether 9,10-PQ could activate epidermal growth factor receptor (EGFR) signaling in A431 cells through S-oxidation of its negative regulators such as protein tyrosine phosphatase (PTP) 1B. 9,10-PQ oxidized recombinant human PTP1B at Cys215 and inhibited its catalytic activity, an effect that was blocked by catalase (CAT), whereas cis-9,10-dihydroxy-9,10-dihydrophenanthrene (DDP), which lacks redox cycling activity, had no effect on PTP1B activity. Exposure of A431 cells to 9,10-PQ, but not DDP, activated signaling through EGFR and its downstream extracellular signal-regulated kinase 1/2 (ERK1/2), coupled with a decrease of cellular PTP activity. Immunoprecipitation and UPLC-MS
revealed that PTP1B easily undergoes oxidation during exposure of A431 cells to 9,10-PQ. Pretreatment with polyethylene glycol conjugated with CAT (PEG-CAT) abolished 9,10-PQ-generated H
O
production and significantly blocked the activation of EGFR-ERK1/2 signaling by 9,10-PQ, indicating the involvement of H
O
in the activation because scavenging agents for hydroxyl radicals had no effect on the redox signal activation. These results suggest that such an air pollutant producing H
O
, activates EGFR-ERK1/2 signaling, presumably through the S-oxidation of PTPs such as PTP1B, and activation of the signal cascade may contribute, at least in part, to cellular responses in A431 cells.
Jie Niu,
Yong Liu,
Weishan Wang,
Weiying Lin
PMID: 30877892
DOI:
10.1016/j.saa.2019.02.106
Abstract
Lipid droplets (LDs) played an important role in storing neutral lipids process. In this work, we developed a series of fluorescent dyes PIE1-PIE4 with high fluorescence quantum yields based on a single phenanthrenequinone imidazole fluorophore core. Among these compounds, we introduced diethyl aniline group on the phenanthrenequinone imidazole core to provide the compound PIE1. It is firstly found that PIE1 could real-color image and track lipid droplets (LDs) in living cells. However, we modified nitrile, imidazole and methyl group on the same fluorophore core to afford three dyes PIE2, PIE3 and PIE4, respectively. Although PIE2, PIE3 and PIE4 possessed high fluorescence quantum yields in various organic solvents, they could not real-color image and track LDs in living cells.
Yumi Abiko,
Yumi Nakai,
Nho C Luong,
Christopher L Bianco,
Jon M Fukuto,
Yoshito Kumagai
PMID: 30719914
DOI:
10.1021/acs.chemrestox.8b00158
Abstract
We previously reported that 9,10-phenanthraquinone (9,10-PQ), an atmospheric electron acceptor, undergoes redox cycling with dithiols as electron donors, resulting in the formation of semiquinone radicals and monothiyl radicals; however, monothiols have little reactivity. Because persulfide and polysulfide species are highly reducing, we speculate that 9,10-PQ might undergo one-electron reduction with these reactive sulfides. In the present study, we explored the redox cycling capability of a variety of quinone-related electron acceptors, including 9,10-PQ, during interactions with the hydropersulfide Na
S
and its related polysulfides. No reaction occurred when 9,10-PQ was incubated with Na
S; however, when 5 μM 9,10-PQ was incubated with either 250 μM Na
S
or Na
S
, we detected extensive consumption of dissolved oxygen (84 μM). Under these conditions, both the semiquinone radicals of 9,10-PQ and their thiyl radical species were also detected using ESR, suggesting that a redox cycle reaction occurred utilizing one-electron reduction processes. Notably, the perthiyl radicals remained stable even under aerobic conditions. Similar phenomenon has also been observed with other electron acceptors, such as pyrroloquinoline quinone, vitamin K
, and coenzyme Q10. Our experiments with N-methoxycarbonyl penicillamine persulfide (MCPSSH), a precursor for endogenous cysteine persulfide, suggested the possibility of a redox coupling reaction with 9,10-PQ inside cells. Our study indicates that hydropersulfide and its related polysulfides are efficient electron donors that interact with quinones. Redox coupling reactions between quinoid electron acceptors and such highly reactive thiols might occur in biological systems.
Si-Yuan Shao,
Chao Wang,
Shao-Wei Han,
Mo-Han Sun,
Shuai Li
PMID: 30574990
DOI:
10.1039/c8ob02850h
Abstract
Eight new phenanthrenequinones (four pairs of enantiomers), named bulbocodioidins A-D (1-4), have been isolated from the ethanolic extract of tubers of Pleione bulbocodioides. Their structures, including absolute configurations, were determined by extensive NMR analysis combined with experimental and calculated ECD (electronic circular dichroism) data analyses. Compounds 1-4 possessed a 9(10)H-phenanthren-10(9)-one structure, which is a rarely reported instance from natural sources. Their possible biosynthetic pathway was discussed in the text. The cytotoxic effects of the isolated phenanthrenequinones were evaluated in several human cancer cell lines, and compounds 1a and 4a exhibited marked cytotoxic activities.
Dezső Csupor,
Tibor Kurtán,
Martin Vollár,
Norbert Kúsz,
Katalin E Kövér,
Attila Mándi,
Péter Szűcs,
Marianna Marschall,
Seyyed A Senobar Tahaei,
István Zupkó,
Judit Hohmann
PMID: 32077277
DOI:
10.1021/acs.jnatprod.9b00655
Abstract
In a search for new secondary metabolites from mosses, leucobryns A-E, axially chiral 9,10-phenanthrenequinone dimers, were isolated from
(
-
), together with diosmetin triglycoside. Leucobryns B (
) and C (
) were proved to be homodimeric atropodiastereomers containing both axial and central chirality elements, while leucobryns D (
) and E (
) were found to be heterodimeric atropodiastereomers containing central chirality in only one of the two monomeric units. Axial chirality of the compounds was determined by ECD measurements and sTDA ECD calculations, while the central chirality elements were assigned by TDDFT-SOR calculations. Leucobryns represent the first 9,10-phenanthrenequinone dimers, the monomers of which are linked through their C-8 atoms. Leucobryns B-E contain an uncommon C
monoterpenoid side chain, in which isoprenoid units are joined by 3,4 linkages. Leucobryns A and B exhibited weak antiproliferative activity against several human cancer cell lines.
Jennifer S Strehse,
Nikolaos Protopapas,
Edmund Maser
PMID: 30991043
DOI:
10.1016/j.cbi.2019.04.011
Abstract
Carbonyl reductases (CRs) represent a fundamental enzymatic defense mechanism against oxidative stress. While commonly two carbonyl reductases (CBR1 and CBR3) are found in mammalian genomes, invertebrate model organisms like Drosophila melanogaster express no CR but a functional homolog to human CBR1, termed sniffer. The importance of sniffer could be demonstrated in D. melanogaster where it protected against age-dependent neurodegeneration. Interestingly, the microcrustacean Daphnia harbors four copies of the CR gene (CR1, CR2, CR3, CR4) in addition to one sniffer gene. Due to this unique equipment Daphnia is an ideal model organism to investigate the function of sniffer. Recombinant sniffer from D. magna und D. pules were produced in E. coli, purified by Ni-affinity chromatography and tested with a variety of aliphatic and aromatic diketones, reactive aldehydes and precursors of advanced glycation end products (AGE). The highest catalytic activities were determined for sniffer from D. pulex with the aromatic dicarbonyls 9,10-phenanthrenequinone (k
/K
= 2.6 s
x μM
) and isatin (k
/K
= 1.5 s
x μM
). While sniffer from D. magna displayed preference for the same two substances, the respective catalytic activities were noticeably lower. Kinetic constants with aliphatic diketones were generally lower than those with aromatic dicarbonyls for both sniffer enzymes. The best aliphatic diketone as substrate for sniffer from D. magna and D. pulex was hexane-3,4-dione with k
/K
= 0.23 s
μM
and k
/K
= 0.35 s
μM
, respectively. Poor or no detectable activity of the two sniffer enzymes was seen with the aliphatic diketones 2,5-hexanedione and 3,5-heptanedione, the aldehydes butanal, hexanal, decanal, crotonaldehyde, acrolein, trans-2-hexenal, and the AGE precursors glyoxal, methylglyoxal, furfural and glyceraldehyde, indicating no physiological function in the metabolism of short-chain aldehydes. Substrate inhibition for both sniffer enzymes was observed with the quinone substrates 1,4-naphthoquinone and 2-methyl-1,4-benzoquinone. From a variety of pesticides endosulfan turned out as an effective inhibitor of the sniffer enzymes (Ki = 9.2 μM for sniffer from D. magna, Ki = 12.0 μM for sniffer from D. pulex). In conclusion, the present results on sniffer from the protein superfamily of the short-chain dehydrogenases/reductases (SDR) in Daphnia ssp. complement earlier studies on carbonyl reductases in the same species and indicate that Daphnia is an interesting model to study the overall response to carbonyl stress.